![molecular formula C26H32O11 B11933695 Methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B11933695.png)
Methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrobruceine A is a quassinoid compound isolated from the seeds of the medicinal plant Brucea javanica. Quassinoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. Dehydrobruceine A has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antimalarial, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dehydrobruceine A is primarily isolated from the seeds of Brucea javanica through a series of extraction and purification processes. The seeds are first subjected to ethanol extraction, followed by partitioning with ethyl acetate. The ethyl acetate extract is then purified using various chromatographic techniques, including silica gel column chromatography, ODS (octadecylsilane) column chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC) .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Dehydrobruceine A. The compound is typically obtained in small quantities from natural sources due to its complex structure and the challenges associated with its synthetic production .
Analyse Des Réactions Chimiques
Types of Reactions: Dehydrobruceine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize Dehydrobruceine A.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of Dehydrobruceine A can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Mécanisme D'action
Dehydrobruceine A is part of a family of quassinoids, which includes compounds such as bruceine A, bruceine D, and dehydrobruceantinol B. Compared to these similar compounds, Dehydrobruceine A is unique due to its specific structural features and biological activities .
Comparaison Avec Des Composés Similaires
- Bruceine A
- Bruceine D
- Dehydrobruceantinol B
- Bruceantinoside A
- Yadanzioside F
- Bruceoside A
Dehydrobruceine A stands out for its potent anti-inflammatory and anticancer properties, making it a valuable compound for further research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C26H32O11 |
|---|---|
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
InChI |
InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h8,10,14,17-21,27,30-31H,6-7,9H2,1-5H3 |
Clé InChI |
RHISAUJYNIABND-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


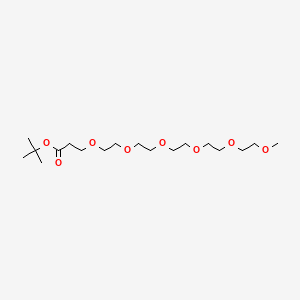
![1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea](/img/structure/B11933626.png)

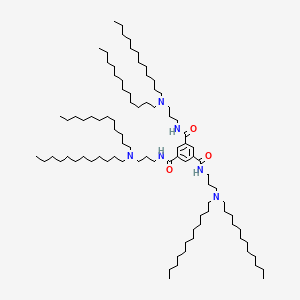


![ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B11933652.png)
![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B11933655.png)

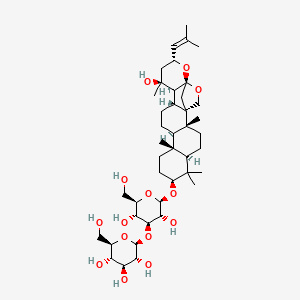
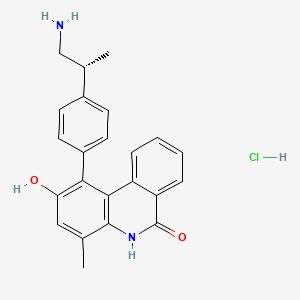
![1,5-Dihydro-3-hydroxy-4-[3-methyl-4-(phenylmethoxy)benzoyl]-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-2H-pyrrol-2-one](/img/structure/B11933674.png)
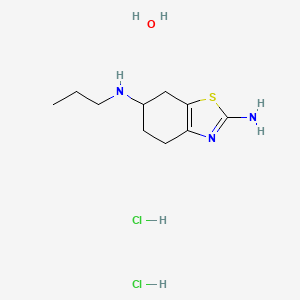
![2-[5-(Cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11933690.png)
